molecular formula C22H14 B1194189 Benzo(b)chrysene CAS No. 214-17-5

Benzo(b)chrysene

Cat. No.: B1194189
CAS No.: 214-17-5
M. Wt: 278.3 g/mol
InChI Key: YYGRIGYJXSQDQB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzo(b)chrysene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in its metabolism. One of the key enzymes that interact with this compound is cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further interact with DNA, leading to mutagenic effects. Additionally, this compound can induce the expression of enzymes such as laccase and catechol 1,2-dioxygenase, which are involved in its degradation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism. This compound can also induce oxidative stress, resulting in cellular damage and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can covalently bind to DNA and proteins. This binding can result in the formation of DNA adducts, leading to mutations and carcinogenesis. Additionally, this compound can inhibit the activity of certain enzymes involved in cellular detoxification, further exacerbating its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation through enzymatic and non-enzymatic pathways. Long-term exposure to this compound has been associated with persistent changes in gene expression and cellular function, including increased susceptibility to oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression. At high doses, it can cause significant toxic effects, including liver damage, immunosuppression, and carcinogenesis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound to form reactive intermediates, which can be further metabolized to less toxic compounds through conjugation reactions. The metabolic flux of this compound can be influenced by the availability of cofactors such as NADPH and glutathione .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as lipid solubility and tissue perfusion .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects. For example, the formation of DNA adducts by this compound primarily occurs in the nucleus, leading to mutagenic and carcinogenic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(b)chrysene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic precursors. This reaction often requires high temperatures and the presence of catalysts such as palladium or platinum . Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications and the complexity of its synthesis. it can be produced as a byproduct in the processing of coal tar and petroleum . The extraction and purification processes involve multiple steps, including distillation and chromatography, to isolate this compound from other PAHs .

Properties

IUPAC Name

pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRIGYJXSQDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175664
Record name Benzo(b)chrysene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214-17-5
Record name Benzo[b]chrysene
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Record name Benzo(b)chrysene
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Record name Benzo[b]chrysene
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Record name Benzo(b)chrysene
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Record name Benzo[b]chrysene
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Record name BENZO(B)CHRYSENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Benzo(b)chrysene in environmental analysis?

A1: this compound is often found in complex mixtures alongside other PAHs in environmental samples like coal tar, combustion products [], lacustral sediments [], air particulate matter [, ], and even food products [, ]. Its presence, along with other PAHs, is used to assess the impact of anthropogenic activities on the environment and potential risks to human health.

Q2: How do researchers analyze this compound in complex matrices?

A2: Several analytical techniques are employed for the identification and quantification of this compound. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies isomers based on their mass-to-charge ratio, enabling the quantification of this compound in complex mixtures like coal tar [].
  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method, often coupled with solid-phase extraction (SPE) for sample cleanup, offers high sensitivity and selectivity for analyzing this compound in various matrices, such as edible oils [, ].
  • Shpol'skii Spectrofluorimetry: This highly sensitive and selective technique analyzes this compound in n-alkane matrices at low temperatures, yielding high-resolution fluorescence spectra for accurate quantification [].

Q3: What are the key structural features of this compound?

A3: this compound is a five-ring polycyclic aromatic hydrocarbon (PAH). Its structure significantly influences its properties and behavior.

    Q4: How does the structure of this compound relate to its photochemical reactivity?

    A4: Studies have shown that structurally similar molecules, like 1-Styrylanthracene, can undergo photocyclization to form dihydrophenanthrene-type products, which can then be oxidized to yield compounds like this compound [, ]. This highlights the potential for photochemical transformations of PAHs in the environment.

    Q5: Are there alternative acenes with potentially better properties than this compound for organic electronics?

    A5: Computational chemistry studies have investigated various isomers of pentacene (C22H14) as potential candidates for organic thin-film transistors (OTFTs) []. While pentacene itself suffers from air instability, isomers like benzo[g]chrysene and naphtho[c]phenanthrene exhibit greater stability and comparable ionization energies to picene, a known air-stable acene. This suggests that exploring structural analogs of this compound could lead to discovering novel materials with enhanced properties for organic electronics.

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